Tetrabutylammonium chloride hydrate

Description

Historical Context of Quaternary Ammonium (B1175870) Salt Hydrates

The study of hydrates, crystalline compounds containing water molecules, dates back to the early 19th century with the discovery of clathrate hydrates by Sir Humphry Davy in 1810. researchgate.net These early investigations laid the groundwork for understanding how guest molecules could be trapped within a host lattice of water.

The exploration of quaternary ammonium salts as components of hydrates gained momentum in the mid-20th century. A notable early study in 1940 by Fowler, Loebenstein, Pall, and Kraus examined what they termed "unusual hydrates" of various quaternary ammonium salts, setting the stage for future research into these complex structures. acs.org These compounds were found to form clathrate-like hydrates, where the large organic cation is encased in a cage of hydrogen-bonded water molecules. This early work was pivotal in recognizing that these salts could form stable, ice-like structures at temperatures above the freezing point of water.

Significance in Modern Chemical Science

Tetrabutylammonium (B224687) chloride hydrate (B1144303) holds considerable importance in contemporary chemical science due to its versatile properties and wide range of applications. chemimpex.cominnospk.com It is particularly recognized for its role as a phase-transfer catalyst, facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). chemimpex.cominnospk.com This catalytic action enhances reaction rates and yields in various organic syntheses, including important processes like alkylation and acylation. chemimpex.com

Furthermore, the compound is utilized in electrochemical research, where it can enhance the conductivity of electrolytes, a crucial factor in the development of more efficient batteries and fuel cells. chemimpex.com Its ability to form semiclathrate hydrates, where the guest molecule is only partially enclosed by the host lattice, has also opened up avenues for research in gas storage and separation technologies. onepetro.org

Scope of Academic Research on Tetrabutylammonium Chloride Hydrate Systems

Academic research into this compound systems is multifaceted. A significant area of investigation revolves around its phase behavior and the formation of its various hydrate structures. acs.orgresearchgate.net Scientists have identified that in the binary system with water, tetrabutylammonium chloride can form at least three different ionic clathrate hydrates with varying water content. acs.org

Detailed research findings have been published on the thermodynamic properties of these hydrates, including their heats of fusion and dissociation temperatures. acs.orgacs.org These studies are critical for applications such as thermal energy storage. The crystal structures of these hydrates have also been meticulously studied using techniques like single-crystal and powder X-ray diffraction, revealing how the tetrabutylammonium cation and chloride anion are incorporated into the water lattice. acs.org

Moreover, research extends to its application in specific chemical transformations and analytical techniques. For instance, it has been used as an additive in palladium-catalyzed cross-coupling reactions and to enhance the reactivity in other catalytic processes. sigmaaldrich.com In analytical chemistry, it can be employed as an ion-pairing reagent in chromatography. innospk.com

Detailed Research Findings

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound have been well-documented in scientific literature. These properties are fundamental to its application in various chemical contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₈ClNO | nih.gov |

| Molecular Weight | 295.9 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 41-44 °C (for the hydrate) | chemimpex.comsigmaaldrich.com |

| CAS Number | 37451-68-6 (for the hydrate) | wikipedia.orgnih.gov |

Thermodynamic Properties of Tetrabutylammonium Chloride Hydrates

Research has identified several stable hydrate forms of tetrabutylammonium chloride, each with distinct thermodynamic properties. These properties are crucial for understanding the stability and potential applications of these hydrates, particularly in areas like thermal energy storage.

| Hydrate Form (Hydration Number) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| (C₄H₉)₄NCl·~32H₂O | 15.2 | 195 |

| (C₄H₉)₄NCl·~30H₂O | 15.1 | 156 |

| (C₄H₉)₄NCl·~24H₂O | 13.5 | 151 |

Source: Data compiled from various scientific studies. acs.org

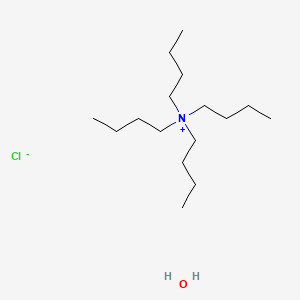

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tetrabutylammonium Chloride Hydrate As a Phase Transfer Catalyst

Fundamental Principles of Phase Transfer Catalysis by Tetrabutylammonium (B224687) Chloride Hydrate (B1144303)

Phase transfer catalysis operates on the principle of bringing reactants together across a phase boundary. In a typical biphasic system (e.g., water and an organic solvent), a reaction may be slow or non-existent because the reactants cannot interact. A phase transfer catalyst, such as tetrabutylammonium chloride hydrate, facilitates this interaction.

The catalytic action of this compound is primarily attributed to interfacial reaction mechanisms. nih.govacs.org In a system with an aqueous phase and an organic phase, the reaction can occur at the bulk water-oil interface or within a microemulsion-like phase that forms at the interface. nih.govacs.org The catalyst functions by transporting one of the reactants, typically an anion from the aqueous phase, into the organic phase where the other reactant is dissolved.

The general mechanism involves the exchange of the catalyst's anion (chloride) for the anion of the aqueous reactant. operachem.com This newly formed ion pair, now soluble in the organic phase, migrates across the interface. Once in the organic phase, the reactant anion is highly reactive, as it is less solvated by water molecules, and reacts with the organic substrate. operachem.com After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat.

The effectiveness of this compound as a phase transfer catalyst is critically dependent on the properties of the tetrabutylammonium (TBA) cation, [N(C₄H₉)₄]⁺. acs.org This cation possesses a unique combination of characteristics that enable efficient interphase mass transfer.

The TBA cation consists of a central, positively charged nitrogen atom surrounded by four butyl groups. These alkyl chains are lipophilic (oil-loving), which imparts significant solubility in nonpolar organic solvents. researchgate.net This lipophilicity allows the cation to be extracted from the aqueous phase into the organic phase.

When in the aqueous phase, the TBA cation forms an ion pair with a chloride anion or another reactive anion. Due to its large size and the shielding effect of the butyl groups, the positive charge of the nitrogen atom is diffuse. This leads to a relatively weak ionic bond with the accompanying anion. operachem.com Upon transfer to the organic phase, the anion is "naked" or poorly solvated, rendering it more nucleophilic and reactive compared to its state in the aqueous phase where it would be heavily solvated by water molecules. operachem.com Molecular dynamics simulations have shown that the TBA cation tends to remain at the interface, facilitating the movement of anions across the boundary without itself fully penetrating the non-polar liquid. researchgate.net

Applications in Organic Synthetic Methodologies

This compound is employed as a catalyst in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. Its presence can enhance reactivity and improve yields, particularly in palladium-catalyzed processes. sigmaaldrich.com

The Heck reaction, a palladium-catalyzed vinylation of organic halides, is a powerful tool for creating carbon-carbon bonds. researchgate.netscirp.org The reaction typically involves coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net this compound has been shown to be an effective additive in these reactions, particularly when conducted in water or under solid-liquid phase transfer conditions. sigmaaldrich.comrsc.org

In the Mizoroki-Heck reaction, for instance, tetrabutylammonium chloride is crucial as an additive. nih.gov The chloride ions it provides help to stabilize the palladium catalytic intermediates, leading to an anionic pathway that is often preferred in the absence of strongly donating ligands. nih.gov The presence of water is also critical for the formation of the active palladium(0) species. nih.gov

Table 1: Representative Heck-Type Vinylation Reactions Using Tetrabutylammonium Salts

| Aryl Halide | Alkene | Catalyst System | Additive | Yield (%) | Reference |

| 4-Bromoanisole | Butyl acrylate (B77674) | Pd(OAc)₂ / Tedicyp | Cetyltrimethylammonium bromide* | >95 | organic-chemistry.org |

| Iodobenzene | Styrene | Pd(OAc)₂ | TBAC | 90 | sigmaaldrich.com |

| Bromobenzene | Methyl acrylate | Pd(OAc)₂ | TBAC | 85 | sigmaaldrich.com |

Note: While this example uses a different quaternary ammonium (B1175870) salt, it illustrates the principle of using such salts in Heck vinylations to achieve high turnover numbers.

Beyond the Heck reaction, this compound also finds application as an additive in a broader range of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. sigmaaldrich.comnih.gov These reactions are cornerstones of modern synthetic chemistry for the construction of biaryl compounds and other complex molecules. rsc.org

The role of the tetrabutylammonium salt in these reactions is often multifaceted. It can act as a phase transfer catalyst to bring an aqueous inorganic base (like carbonate) into the organic phase. Furthermore, the chloride ions can influence the palladium catalytic cycle. In "ligandless" palladium-catalyzed Suzuki reactions conducted in water, the presence of a tetrabutylammonium salt like tetrabutylammonium bromide (a close relative of the chloride salt) is essential for achieving high yields, especially with aryl bromides. nih.gov The additive helps to facilitate the reaction, which couples aryl halides with aryl- or vinylboronic acids. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Tetrabutylammonium Additives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Additive | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | TBAB | Water | 98 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | TBAB | Water | 95 | nih.gov |

| 4-Chlorotoluene | Thiophenol | Pd(OAc)₂ / DiPPF | - | Toluene (B28343) | 96 | organic-chemistry.org |

Note: These examples utilize Tetrabutylammonium Bromide (TBAB), which functions similarly to the chloride hydrate in these catalytic systems.

Carbon-Carbon Bond Forming Reactions

Arylation of Methyl Acrylates

The arylation of methyl acrylates, a crucial carbon-carbon bond-forming reaction, is significantly enhanced by the use of this compound as a phase-transfer catalyst. This reaction, often a variant of the Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with methyl acrylate. This compound facilitates the transfer of the anionic palladium catalyst or the acrylate reactant between the aqueous and organic phases, thereby increasing the reaction rate and efficiency.

In a typical Heck-type reaction, the lipophilic tetrabutylammonium cation pairs with an anionic species, such as a halide ion or the palladium catalyst complex, and transports it into the organic phase where the aryl halide and methyl acrylate are present. This increased concentration of the reactive species in the organic phase accelerates the catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination that characterizes the Heck reaction. The use of this compound as an additive has been shown to enhance the reactivity in the palladium-catalyzed arylation of methyl acrylates. nbinno.com

Table 1: Effect of Tetrabutylammonium Salts on the Heck Reaction of Aryl Halides with Methyl Acrylate

| Entry | Aryl Halide | Catalyst System | Additive | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(OAc)₂/PPh₃ | Tetrabutylammonium chloride | 85 | nbinno.com |

| 2 | Bromobenzene | Pd(OAc)₂/PPh₃ | Tetrabutylammonium chloride | 78 | nbinno.com |

| 3 | 4-Bromoacetophenone | Pd(OAc)₂ | Tetrabutylammonium bromide | 92 | wikipedia.org |

Note: This table is a representative example based on findings in the literature and is for illustrative purposes.

Functional Group Transformations

This compound is instrumental in a variety of functional group transformations, acting as a catalyst that enables the use of inorganic reagents in organic media.

Site-Selective C(sp³)–H Chlorination of Amides

A noteworthy application of tetrabutylammonium chloride is in the site-selective chlorination of C(sp³)–H bonds in amides. A novel protocol has been developed where tetrabutylammonium chloride serves as the chlorinating agent in a process mediated by (diacetoxyiodo)benzene. nbinno.comfzgxjckxxb.com This reaction proceeds through a tandem sequence, beginning with an N-H chlorination involving the chloride anion, followed by a photoinitiated chlorine atom transfer. nbinno.comfzgxjckxxb.com This method allows for the highly selective chlorination at the δ-position of a wide range of carboxamides and sulfonamides. nbinno.comfzgxjckxxb.com The reaction mechanism is believed to involve a radical chain process, showcasing the ability of tetrabutylammonium chloride to participate directly in the reaction as a chlorine source under specific conditions. chemimpex.comresearchgate.net

Deprotection and Cleavage Reactions (e.g., acetal, ketal, ethers, esters)

While tetrabutylammonium fluoride (B91410) is more commonly cited for the cleavage of silyl (B83357) ethers, this compound can function as a phase-transfer catalyst in various deprotection and cleavage reactions. nbinno.comfzgxjckxxb.com In the case of ester saponification, for instance, it can facilitate the transfer of hydroxide (B78521) ions from an aqueous phase into an organic phase containing the ester, thereby promoting hydrolysis. Similarly, for the cleavage of acetals and ketals, which is typically acid-catalyzed, this compound can be part of a biphasic system where it aids in the transport of the acidic species or water to the organic substrate. Its role is primarily to bridge the gap between immiscible reactants, a foundational principle of phase-transfer catalysis. wisdomlib.orgchemicalbook.com

Oxidation of Alcohols to Aldehydes and Ketones

This compound is an effective phase-transfer catalyst for the oxidation of alcohols to aldehydes and ketones. This is particularly useful when employing inorganic oxidizing agents that are soluble in water but not in the organic solvents in which the alcohol substrates are dissolved. By forming a lipophilic ion pair with the oxidizing anion (e.g., hypochlorite, permanganate, or tungstate), the tetrabutylammonium cation transports the oxidant into the organic phase, where the oxidation of the alcohol can proceed. nbinno.comwikipedia.orgbiomedres.us This methodology allows for controlled oxidations, often with high yields and selectivity, avoiding over-oxidation to carboxylic acids. chemimpex.com

Table 2: Phase-Transfer Catalyzed Oxidation of Alcohols

| Entry | Alcohol | Oxidant | Phase-Transfer Catalyst | Product | Yield (%) | Reference |

| 1 | Benzyl alcohol | Sodium hypochlorite | Tetrabutylammonium hydrogen sulfate (B86663) | Benzaldehyde | >99 (conversion) | biomedres.us |

| 2 | 1-Phenylethanol | Hydrogen peroxide/Sodium tungstate | Tetrabutylammonium chloride | Acetophenone | 99 | wikipedia.org |

| 3 | Cyclohexanol | Calcium hypochlorite | Tetrabutylammonium hydrogen sulfate | Cyclohexanone | 91 | biomedres.us |

Note: This table is a representative example based on findings in the literature and is for illustrative purposes.

Esterification of Carboxylic Acids

The esterification of carboxylic acids with alkyl halides is another area where this compound demonstrates its utility as a phase-transfer catalyst. chemimpex.com In a biphasic system, a base in the aqueous phase deprotonates the carboxylic acid to form a carboxylate anion. The tetrabutylammonium cation then forms an ion pair with the carboxylate, transferring it to the organic phase. researchgate.net In the organic phase, the now highly reactive and "naked" carboxylate anion readily undergoes a nucleophilic substitution reaction with an alkyl halide to form the corresponding ester. nbinno.comwikipedia.org This method is particularly advantageous as it avoids the often harsh conditions of traditional Fischer esterification and can proceed under milder, biphasic conditions. wikipedia.org Patents have described the use of tetrabutylammonium chloride in such esterification processes. biomedres.us

Synthesis of Complex Organic Molecules

The versatility of this compound as a phase-transfer catalyst makes it a valuable reagent in the synthesis of complex organic molecules. nbinno.comchemimpex.com Its ability to promote a wide range of reactions, including C-C bond formation, alkylations, and functional group transformations, allows for its incorporation into multi-step synthetic sequences. nbinno.com For instance, in the pharmaceutical and agrochemical industries, where the synthesis of structurally intricate molecules is paramount, phase-transfer catalysis is a key technology for achieving efficient and scalable processes. chemimpex.comresearchgate.net

Tetrabutylammonium chloride has been employed in the synthesis of heterocyclic compounds like pyridines and quinolines, which are common scaffolds in many biologically active molecules. nbinno.com Furthermore, its application in the synthesis of enol silyl ethers under phase-transfer conditions highlights its role in constructing advanced intermediates for more complex targets. chemicalbook.com By facilitating reactions between otherwise incompatible reagents, this compound contributes to the synthetic chemist's toolbox for the construction of elaborate molecular architectures.

Synthesis of Fullerenols

The synthesis of fullerenols, which are polyhydroxylated fullerene derivatives, is a notable application of this compound as a phase transfer catalyst. These derivatives of fullerene (C60) exhibit enhanced solubility in polar solvents, which is crucial for their potential use in biological and materials science fields.

In a typical procedure, fullerenes are hydroxylated in a two-phase system consisting of toluene and an aqueous solution of sodium hydroxide. This compound facilitates the transfer of hydroxide ions from the aqueous phase to the organic toluene phase, where the fullerene is dissolved. This allows for the nucleophilic attack of the hydroxide ions on the fullerene cage, leading to the formation of fullerenols. The use of this compound is critical for achieving a high degree of hydroxylation under mild reaction conditions. Research has shown that the amount of the phase transfer catalyst can influence the number of hydroxyl groups added to the fullerene molecule. researchgate.netcranfield.ac.uk

Synthesis of Heterocyclic Compounds (e.g., Tetrazolo[1,5-a]pyridines, 2-amino-4H-chromene derivatives)

This compound also serves as an effective catalyst in the synthesis of various heterocyclic compounds.

Tetrazolo[1,5-a]pyridines: These compounds can be synthesized from 2-halopyridines and an azide (B81097) source, such as trimethylsilyl (B98337) azide, in the presence of a tetrabutylammonium salt. While some literature points to the use of tetrabutylammonium fluoride hydrate for this transformation organic-chemistry.orgorganic-chemistry.org, the principle of phase transfer catalysis using a tetrabutylammonium cation to transport the azide anion into the organic phase is central. This facilitates the nucleophilic substitution and subsequent cyclization to form the tetrazolo[1,5-a]pyridine (B153557) ring system. organic-chemistry.orgorganic-chemistry.org

2-amino-4H-chromene derivatives: The synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using tetrabutylammonium chloride as a catalyst. researchgate.netresearchgate.net This multicomponent reaction typically involves an aldehyde, malononitrile, and a phenol (B47542) derivative. The use of tetrabutylammonium chloride promotes the reaction efficiently, often in environmentally friendly solvents like water or even under solvent-free conditions. researchgate.netresearchgate.net This method offers several advantages, including high yields, short reaction times, and milder reaction conditions. researchgate.net

Derivatization of Calixarenes

Calixarenes are macrocyclic compounds that are fundamental in the field of supramolecular chemistry. To tailor their properties for specific applications, such as ion sensing or molecular recognition, their hydroxyl groups are often derivatized. This compound can be used as a phase transfer catalyst in the O-alkylation of calixarenes.

In this process, the calixarene (B151959) is treated with a base, such as sodium hydroxide, in an aqueous solution to form the corresponding phenoxide. The tetrabutylammonium cation then forms an ion pair with the calixarene phenoxide, transporting it into an organic solvent where it can react with an alkylating agent. This method avoids the need for harsh, anhydrous conditions and can lead to high yields of the desired ether derivatives.

Comparative Catalytic Performance with Other Quaternary Ammonium Salts

The catalytic efficiency of this compound is often benchmarked against other quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI). The choice of catalyst can significantly impact the outcome of a phase transfer catalyzed reaction.

Several factors influence the performance of a quaternary ammonium salt catalyst, including the lipophilicity of the cation and the nature of the anion. The tetrabutylammonium cation is highly lipophilic, which is advantageous for transferring anions into the organic phase. However, the anion of the catalyst can also play a direct role in the reaction. For instance, in nucleophilic substitution reactions, a more nucleophilic anion like bromide or iodide can sometimes accelerate the reaction rate compared to chloride.

Studies have shown that in some reactions, TBAB can be a more cost-effective option for scale-up processes compared to tetrabutylammonium chloride. phasetransfercatalysis.com The catalytic activity can also be influenced by the reaction conditions and the specific substrates involved. nih.gov In some cases, a mixture of quaternary ammonium salts can even enhance catalytic activity. nih.gov

Below is a table summarizing the general characteristics and a qualitative comparison of the performance of different tetrabutylammonium salts in a representative nucleophilic substitution reaction.

| Catalyst | Cation Lipophilicity | Anion Nucleophilicity | Relative Cost | General Performance |

| This compound | High | Moderate | Moderate | Good, versatile catalyst |

| Tetrabutylammonium bromide (TBAB) | High | High | Lower | Often more reactive and cost-effective phasetransfercatalysis.comwikipedia.org |

| Tetrabutylammonium iodide (TBAI) | High | Very High | Higher | Can be very effective, but anion can interfere |

| Benzyltriethylammonium chloride | Moderate | Moderate | Lower | Less effective for highly organic-soluble substrates |

Green Chemistry Perspectives in Phase Transfer Catalysis

The application of this compound as a phase transfer catalyst aligns with several key principles of green chemistry. fzgxjckxxb.comusv.ro Phase transfer catalysis, in general, offers a more environmentally benign approach to many chemical transformations.

The key green advantages of using this compound in PTC include:

Use of Greener Solvents: PTC often allows for the use of water as a solvent, reducing the need for volatile and often toxic organic solvents. researchgate.net

Energy Efficiency: Reactions can frequently be carried out under milder conditions, such as lower temperatures and ambient pressure, which reduces energy consumption. researchgate.net

Waste Reduction: By improving reaction rates and selectivity, PTC can lead to higher yields and the formation of fewer byproducts, thus minimizing waste. fzgxjckxxb.com

Catalyst Recyclability: In many systems, the phase transfer catalyst can be recovered and reused, adding to the economic and environmental sustainability of the process.

Tetrabutylammonium Chloride Hydrate in Semiclathrate and Gas Hydrate Research

Formation and Dissociation Kinetics of Tetrabutylammonium (B224687) Chloride Semiclathrate Hydrates

The kinetics of TBAC semiclathrate hydrate (B1144303) formation are crucial for its practical applications, dictating the rate and efficiency of processes like gas storage. Research has focused on understanding the variables that control how quickly these hydrates form and break down.

Pressure and temperature are fundamental parameters governing the formation kinetics of gas hydrates. researchgate.netscilit.com For TBAC semiclathrate hydrates, higher pressure and lower temperature, which create a higher degree of supersaturation or subcooling, generally lead to more favorable formation kinetics. rsc.orgrsc.org

Systematic studies on the TBAC + CH₄ semiclathrate hydrate system have shown that under isobaric conditions, higher pressure accelerates hydrate formation. rsc.orgrsc.org For instance, increasing the initial pressure from 6 MPa to 8 MPa was found to significantly increase the amount of methane (B114726) gas consumed during hydrate formation. ijcce.ac.ir This is attributed to the increased driving force for mass transfer of gas molecules into the aqueous phase to be incorporated into the hydrate structure. ijcce.ac.irmdpi.com

Similarly, lower temperatures at a constant pressure, representing a higher subcooling degree, also promote faster hydrate formation. rsc.orgrsc.org The combination of high pressure and low temperature creates the strongest driving force, resulting in shorter induction times and higher growth rates. rsc.orgrsc.orgmdpi.com

Table 1: Effect of Pressure on Methane Uptake in a TBAC (5 wt%) System This table is interactive. Click on the headers to sort the data.

| Initial Pressure (MPa) | Temperature (K) | Methane Uptake Increase (%) | Driving Force (MPa) |

|---|---|---|---|

| 6 | 278.15 | 8.9 | 1.7 |

| 8 | 278.15 | - | 3.7 |

Data derived from research on the kinetics of methane hydrate formation in the presence of TBAC. ijcce.ac.ir

The concentration of tetrabutylammonium chloride in the aqueous solution has a complex and significant impact on hydrate formation. rsc.orgrsc.org Experimental studies show that the phase transition temperature of the TBAC solution is affected by its concentration, with the temperature generally increasing as the concentration rises to an optimal point. chemicalbook.comresearchgate.net For concentrations up to 35 mass %, the phase change temperature of TBAC hydrate increases with the concentration. researchgate.netacs.org A 40% mass concentration solution has been noted for its stable phase transition process. chemicalbook.com

However, in the context of gas capture, the effect of TBAC concentration is more nuanced. In studies of (TBAC + CH₄) semiclathrate hydrates, as the salt concentration increased, the total amount of gas consumed remained nearly the same. rsc.orgrsc.org Crucially, the normalized gas consumption, which indicates the amount of methane trapped per unit of hydrate, decreased significantly at higher salt concentrations. rsc.orgrsc.org This suggests that while a certain concentration is needed to form the hydrate structure, excessively high concentrations may hinder the incorporation of guest gas molecules, making lower salt concentrations potentially more efficient for gas storage applications. rsc.orgrsc.org

Induction time (IT) is a key kinetic parameter representing the time elapsed before the onset of rapid hydrate crystal growth. For TBAC + CH₄ semiclathrate hydrates, the induction time is strongly dependent on the supersaturation environment. rsc.org Higher pressures (e.g., 6.0 MPa vs. 3.0 MPa) and lower temperatures (higher subcooling) consistently result in shorter induction times. rsc.orgrsc.orgresearchgate.net

Once nucleation occurs, the growth rate of the hydrate becomes the dominant factor. Analysis has shown that a higher supersaturation environment not only shortens the induction period but also leads to a higher rapid growth rate and greater normalized gas consumption. rsc.orgrsc.org The rate of hydrate formation can be significantly accelerated by creating conditions that enhance the diffusion-convective mechanism of heat and mass transfer. mdpi.com

Table 2: Influence of Pressure on Induction Time for TBAC + CH₄ Hydrate Formation This table is interactive. Click on the headers to sort the data.

| Pressure (MPa) | Temperature (K) | Subcooling (K) | Induction Time |

|---|---|---|---|

| 3.0 | 278 | 6 | Longer |

| 6.0 | 278 | 6 | Shorter |

Qualitative data based on isobaric kinetics measurements. rsc.orgrsc.orgresearchgate.net

The formation of TBAC semiclathrate hydrates begins with nucleation, the initial formation of stable microscopic crystalline clusters, followed by the growth of these crystals into a bulk hydrate phase. The presence of a guest gas like methane (CH₄) can influence the crystal structure of the resulting hydrate. rsc.orgrsc.org

Raman spectroscopy has revealed that pure TBAC hydrate has a specific structure, but the addition of CH₄ can induce the formation of different structures, such as hexagonal or tetragonal, depending on the salt concentration. rsc.orgrsc.org At low salt concentrations, the addition of CH₄ tends to induce a hexagonal structure, which has a higher number of small 5¹² cages per TBAC molecule compared to the tetragonal structure. rsc.orgrsc.org Structural studies have also identified that three different ionic clathrate hydrates can form in the TBAC-water system, all derived from a tetragonal structure-I. acs.org These studies highlight a novel mode of hydrophilic inclusion of the chloride anion, which displaces two hydrogen-bonded water molecules in the host lattice. acs.org

To enhance the kinetics of hydrate formation for industrial applications, various additives and promoters can be used. researchgate.netresearchgate.net These are broadly classified as thermodynamic promoters, which shift the phase equilibrium to milder conditions, and kinetic promoters, which increase the rate of formation. researchgate.netsharif.edu

Tetrabutylammonium chloride itself is considered a thermodynamic promoter because it stabilizes the hydrate cage structure, allowing formation at higher temperatures and lower pressures than pure gas hydrates. researchgate.netifpenergiesnouvelles.fr Research has also explored the use of additional substances to further improve kinetics. For instance, adding a proper concentration of borax (B76245) as a nucleating agent has been shown to reduce the supercooling of the TBAC solution during crystallization by 2 °C. chemicalbook.com Other kinetic promoters, such as surfactants like sodium dodecyl sulfate (B86663) (SDS), are known to increase the gas-water interfacial area, thereby accelerating the formation rate, though their specific interaction with TBAC systems is a subject of ongoing research. sharif.eduijcce.ac.ir

Thermodynamic Stability and Phase Equilibria of Tetrabutylammonium Chloride Hydrate Systems

The thermodynamic stability and phase equilibrium conditions of TBAC hydrates are critical for determining the operational window for their application. acs.org These hydrates are noted for forming at temperatures between 278–293 K under atmospheric pressure, making them suitable for applications like cool energy storage. researchgate.net

Investigations into the phase equilibrium of TBAC aqueous solutions at atmospheric pressure show that the phase change temperature increases with TBAC concentration up to about 35 mass %. researchgate.netacs.org The latent heat of TBAC hydrate was measured to be approximately 169.2 kJ·kg⁻¹. researchgate.netacs.org

The introduction of guest gases like methane, carbon dioxide, nitrogen, or hydrogen significantly alters the stability conditions. acs.orgresearchgate.net The dissociation temperatures of TBAC semiclathrate hydrates with H₂, N₂, CH₄, and CO₂ are higher than that of simple TBAC hydrate, and the stability increases in that order. acs.orgresearchgate.net This enhancement in thermal stability is a key advantage for gas storage applications. researchgate.net For example, in the TBAC + CH₄ system, a structural transition in the hydrate phase has been observed around 3 MPa, indicating a change in the stable crystal structure with pressure. acs.org The addition of TBAC shifts the phase equilibria of methane hydrates to a lower pressure and higher temperature zone. researchgate.netmcgill.ca

Table 3: Dissociation Temperatures of Various TBAC Semiclathrate Hydrates This table is interactive. Click on the headers to sort the data.

| Guest Gas | Stability compared to simple TBAC hydrate |

|---|---|

| H₂ | Higher |

| N₂ | Higher than H₂ system |

| CH₄ | Higher than N₂ system |

| CO₂ | Higher than CH₄ system |

| C₂H₆ | Lower |

Data from thermodynamic stability studies of TBAC + gas systems. acs.orgresearchgate.net

Dissociation Temperatures and Pressures

The thermodynamic stability of pure tetrabutylammonium chloride semiclathrate hydrate is characterized by its dissociation temperature at a given pressure. At atmospheric pressure, the dissociation (or equilibrium) temperature of TBAC hydrate is highly dependent on the concentration of the TBAC aqueous solution.

Research has shown that the phase change temperature of TBAC hydrate increases as the concentration of the aqueous solution rises, reaching a peak at a specific concentration before declining. acs.org The highest equilibrium temperature for the TBAC hydrate system under atmospheric pressure has been reported to be 288.2 K (15.05 °C) at a mass fraction of 0.35. researchgate.net Another study identified a similar peak, with the maximum phase change temperature of 288.05 K (14.9 °C) occurring at a concentration of 35 mass %. acs.org Beyond this concentration, the equilibrium temperature begins to decrease. These studies were often conducted using Differential Scanning Calorimetry (DSC) to precisely measure the melting points of the semiclathrate structures across a range of concentrations. acs.org

| Mass Fraction (wt%) | Equilibrium Temperature (K) | Source |

|---|---|---|

| 5-30 | Increasing from 275.45 to ~288.0 | acs.org |

| 35 | 288.05 | acs.org |

| 35 | 288.2 | researchgate.net |

| 40 | < 288.05 | acs.org |

Equilibrium Conditions with Various Guest Gases (e.g., Methane, Carbon Dioxide, Hydrogen, Nitrogen, Ethane)

Tetrabutylammonium chloride is recognized for its ability to moderate the formation conditions of gas hydrates, shifting the phase equilibrium curves to higher temperatures and lower pressures. This promoting effect makes gas capture and storage feasible under less extreme conditions.

Methane (CH₄): The presence of TBAC significantly promotes the stability of methane hydrates. For instance, at 282 K, pure methane hydrate requires a pressure of 6.6 MPa to form, whereas in the presence of a 0.05 mass fraction of TBAC, the required pressure drops to just 1.4 MPa. acs.org Increasing the TBAC concentration from a 0.05 to a 0.20 mass fraction further enhances stability by about 11 K and 14 K, respectively. acs.org Kinetic studies on (TBAC + CH₄) semiclathrate formation have also been conducted to evaluate the effects of pressure, temperature, and salt concentration on gas uptake and induction time. rsc.org

Carbon Dioxide (CO₂): TBAC is an effective promoter for CO₂ hydrate formation. In studies involving CO₂/CH₄ gas mixtures, the addition of TBAC enlarged the hydrate stable region. nih.gov Research on systems containing H₂ and CO₂ also confirmed the promoting effect of TBAC. chemspider.com

Hydrogen (H₂): The dissociation conditions of hydrogen semiclathrate hydrates with TBAC have been measured at pressures up to 15.5 MPa. alphagalileo.org These studies are crucial for evaluating the potential of TBAC hydrates for hydrogen storage applications, with one study estimating a storage capacity of 0.11 wt% at 15.5 MPa. alphagalileo.org

Nitrogen (N₂): The dissociation enthalpy of nitrogen in the presence of TBAC has been calculated using the Clausius-Clapeyron equation. It was observed that nitrogen + TBAC semiclathrate hydrates had a higher dissociation enthalpy per mole of hydrated gas compared to both carbon dioxide and methane systems. researchgate.net

Ethane (B1197151) (C₂H₆): While gas mixtures of methane and ethane are known to form structure II clathrate hydrates, the interaction with TBAC modifies these conditions. mdpi.com The presence of TBAC as a promoter alters the thermodynamic stability and structural preferences of hydrates containing ethane.

| Guest Gas | TBAC Concentration | Temperature (K) | Pressure (MPa) | Key Finding | Source |

|---|---|---|---|---|---|

| Methane (CH₄) | 0.05 mass fraction | 282.2 | 1.27 | Significant pressure reduction compared to pure CH₄ hydrate. | acs.org |

| Methane (CH₄) | 0.20 mass fraction | 291.8 | 5.46 | Further stabilization at higher TBAC concentration. | acs.org |

| CO₂/CH₄ Mix | 2.93·10⁻³ mole fraction | 280.2 - 291.3 | 0.61 - 9.45 | Enlarged the hydrate stable region. | nih.gov |

| Hydrogen (H₂) | 0.10 - 0.50 wt fraction | Up to ~300 | Up to 15.5 | TBAC promotes H₂ hydrate formation. | alphagalileo.org |

| Nitrogen (N₂) | 0.05 - 0.36 mass fraction | 275.15 - 304.75 | 0.36 - 10.57 | Higher dissociation enthalpy compared to CH₄ and CO₂. | researchgate.net |

Mixed Semiclathrate Hydrate Systems (e.g., with Tetrabutylammonium Bromide)

The properties of semiclathrate hydrates can be further tuned by mixing different quaternary ammonium (B1175870) salts. The combination of tetrabutylammonium chloride (TBAC) and tetrabutylammonium bromide (TBAB) has been a particular focus of research.

Systematic measurements using DSC have revealed interesting non-ideal behavior in mixed (TBAB + TBAC) systems. researchgate.netacs.org When the total mole fraction of the salts is held constant, the dissociation temperature of the mixed hydrate does not simply fall between the values for pure TBAC and pure TBAB hydrates. Instead, the dissociation temperatures of the mixed hydrates were found to be slightly higher than that of pure TBAB hydrate. researchgate.netacs.org The maximum thermal stability (highest dissociation temperature) was observed not in the pure components but at a specific mixing ratio, xTBAB/x = 0.25. researchgate.netacs.org As the proportion of TBAB increases beyond this point, the dissociation temperature gradually decreases towards that of pure TBAB hydrate. This indicates a synergistic stabilizing effect at certain compositions. researchgate.net

Structural Elucidation of Tetrabutylammonium Chloride Hydrates

Understanding the crystal structure of TBAC hydrates is fundamental to explaining their thermodynamic properties and their interactions with guest molecules. Various analytical techniques, primarily X-ray diffraction, have been employed for this purpose.

Single-Crystal and Powder X-ray Diffraction Studies

Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) have been instrumental in determining the structure of TBAC hydrates. researchgate.netacs.org SCXRD provides precise atomic coordinates and details about the crystal lattice, which is essential for understanding how the host water molecules, the tetrabutylammonium (TBA⁺) cations, and the chloride (Cl⁻) anions are arranged. acs.orgrsc.org For example, SCXRD analysis of a TBAC + CO₂ semiclathrate hydrate revealed the specific cages occupied by CO₂ molecules and chloride anions. rsc.org

PXRD is used to identify crystalline phases and can reveal structural transitions and polymorphism. researchgate.netacs.org Studies have used PXRD to show that TBAC hydrates are based on a tetragonal structure and are characterized by a high degree of disorder. researchgate.net

Crystal Structures: Tetragonal, Hexagonal, and Polymorphism

The crystal structure of TBAC hydrate is complex and can exhibit polymorphism. The most commonly reported structure is a derivative of the tetragonal structure-I (TS-I). researchgate.netacs.org Research has provided structural justification for the existence of three different ionic clathrate hydrates in the TBAC-H₂O system, all derived from this tetragonal framework but with different water content: TBAC·32.2H₂O, TBAC·29.4H₂O, and TBAC·24.1H₂O. researchgate.net

Polymorphism has also been observed in the presence of guest gases. While pure TBAC hydrate typically forms a tetragonal structure, kinetic studies of (TBAC + CH₄) semiclathrates revealed that the structure can be either tetragonal or hexagonal depending on the salt concentration. rsc.org It was suggested that at low TBAC concentrations, the inclusion of methane induces the formation of a hexagonal structure, which offers a higher number of small 5¹² cages suitable for trapping the gas molecules. rsc.org In contrast, studies involving CO₂ and H₂ mixtures found that TBAC formed a tetragonal hydrate phase. chemspider.com

Inclusion Mechanisms of Halide Anions and Cations in Water Frameworks

The semiclathrate structure of TBAC hydrate is defined by the incorporation of both the large tetrabutylammonium (TBA⁺) cation and the smaller chloride (Cl⁻) anion into a framework of hydrogen-bonded water molecules.

The bulky TBA⁺ cation is accommodated within large cavities formed by the water molecules. Structural data indicate that these cations can be located in combined cavities formed with the participation of D-voids (dodecahedral voids). researchgate.netacs.org

The inclusion of the halide anion is more complex. A novel mode of "hydrophilic inclusion" has been described for the chloride anion, where it displaces two hydrogen-bonded water molecules from the host framework. researchgate.netacs.org In the presence of a guest gas like CO₂, the inclusion mechanism is even more intricate. In a TBAC + CO₂ hydrate, the structure contains three types of dodecahedral (D) cages. rsc.org The chloride anions were found to partially occupy some of these cages, coordinating with the surrounding water molecules. rsc.org This co-occupation of cages by both guest gas molecules and anions highlights the structural flexibility of TBAC hydrates and is key to their selective gas capture properties. rsc.org

Spectroscopic Probes of Hydrate Structures (e.g., Raman Spectroscopy)

Raman spectroscopy serves as a critical tool for elucidating the structural characteristics of tetrabutylammonium chloride (TBAC) semiclathrate hydrates. This technique provides insights into the molecular interactions and cage structures that define these compounds.

Low-frequency Raman spectroscopy is particularly valuable for directly observing intermolecular and interionic interactions within semiclathrate hydrates. nih.gov Studies have revealed correlations between Raman peak positions and the equilibrium temperatures of these hydrates. Specifically, in semiclathrate hydrates with higher equilibrium temperatures, Raman peaks around 65 cm⁻¹ tend to appear at a higher wavenumber, while peaks around 200 cm⁻¹ shift to a lower wavenumber. nih.gov The peak observed around 200 cm⁻¹ is attributed to the O-O stretching vibration between water molecules. nih.gov For TBAC hydrate, this peak appears at a lower wavenumber compared to other structures, indicating specific interactions within its lattice. nih.gov Another notable feature in the Raman spectra of TBA salt hydrates is a narrow and apparent peak between 240–265 cm⁻¹, which is related to a stretching lattice vibration mode in the tetrabutylammonium (TBA) cation. nih.govresearchgate.net

When gases like methane (CH₄) are introduced, Raman analysis can confirm their inclusion and identify the resulting hydrate structure. For instance, in (TBAC + CH₄) semiclathrate hydrates, Raman spectra have shown the formation of hexagonal or tetragonal structures depending on the salt concentration. acs.org This is a deviation from the structure of pure TBAC hydrate, suggesting that the presence of the guest gas molecule induces structural modifications. acs.org Similarly, when carbon dioxide (CO₂) is captured, Raman spectroscopy confirms the stable enclathration of the guest molecules within the TBAC hydrate cages. mdpi.com

Applications in Gas Separation and Storage

Tetrabutylammonium chloride (TBAC) hydrate is a subject of significant research for its potential applications in gas separation and storage. The unique structure of semiclathrate hydrates formed by TBAC allows for the capture and storage of small gas molecules under moderate temperature and pressure conditions. researchgate.netmdpi.com These hydrates possess vacant small cages suitable for trapping gases like carbon dioxide, methane, and hydrogen, while the larger cages are occupied by the tetrabutylammonium cations. researchgate.net This structural arrangement makes TBAC an attractive medium for developing safer and more energy-efficient gas storage and transportation technologies. mdpi.comacs.org

Carbon Dioxide Capture and Sequestration

TBAC semiclathrate hydrates exhibit a notable preference for capturing carbon dioxide (CO₂), making them a promising material for carbon capture and sequestration (CCS) technologies. rsc.org Research indicates that TBAC hydrates have a high selectivity for CO₂ over other gases like nitrogen (N₂). nih.govacs.org

The superior CO₂ capture preference is rooted in the specific crystal structure of the (TBAC + CO₂) semiclathrate hydrate. rsc.org Single-crystal X-ray diffraction studies have shown that the presence of CO₂ leads to the occupation of dodecahedral (D) cages by water, CO₂, and chloride ions. rsc.org The TBAC hydrate structure contains three types of D cages (DL, DM, and DN), with CO₂ molecules occupying the DM and DN cages, which are suitably distorted to accommodate the linear shape of the CO₂ molecule. rsc.org This structural compatibility is a key factor in the high selectivity of TBAC hydrates for CO₂. rsc.org While other tetrabutylammonium halides like TBAF also capture CO₂, studies have shown that TBAC hydrates can exhibit higher CO₂ selectivity. nih.govacs.org

The efficiency of CO₂ capture is influenced by operational parameters. For instance, in studies involving tetra-n-butylammonium fluoride (B91410) (TBAF) hydrates, which share structural similarities, gas pressure was found to significantly affect the amount of CO₂ captured. nih.gov

Table 1: CO₂ Capture Characteristics of Tetrabutylammonium Salt Hydrates

| Hydrate System | Guest Gas | Key Finding | Reference |

|---|---|---|---|

| TBAC + CO₂ | CO₂/N₂ | Exhibits high CO₂ selectivity due to structural preference. | rsc.org |

| TBAC Hydrate | CO₂/N₂ | Higher CO₂ selectivity compared to TBAB, TBPB, and TBPC hydrates. | nih.gov |

| TBAF + CO₂ | CO₂/N₂ | Gas pressure greatly affects CO₂ capture amount; aqueous composition impacts selectivity. | nih.govacs.org |

| TBAF Hydrates | CO₂/N₂ | Maximum gas storage capacities of 2.36 and 2.38 mmol/mol achieved. | mdpi.comnih.gov |

Natural Gas Storage at Moderate Temperatures

The storage of natural gas, primarily methane (CH₄), using hydrate technology is considered a safer alternative to methods like liquefied natural gas (LNG). However, the high-pressure and low-temperature conditions required for pure methane hydrate formation present economic challenges. TBAC serves as a thermodynamic promoter, significantly moderating the conditions required for hydrate formation. acs.orgresearchgate.net

The presence of TBAC in aqueous solutions shifts the phase equilibria of methane hydrates to a lower pressure and higher temperature zone. researchgate.net This promotion effect means that (TBAC + CH₄) semiclathrate hydrates can be formed and maintained under much milder conditions than pure CH₄ hydrate. acs.orgmdpi.com The stability of the hydrate is enhanced, with studies showing that mixed TBAC + tetrabutylphosphonium (B1682233) chloride (TBPC) can further increase the stability and stored energy of CH₄ hydrates. acs.org The dissociation enthalpies of these mixed hydrates are significantly higher than that of pure CH₄ hydrate, indicating a more stable storage medium. acs.org

However, research also indicates that increasing the concentration of TBAC (e.g., from 5 wt% to 15 wt%) can lead to a decrease in the amount of methane entrapped in the hydrate cavities and a lower storage capacity. researchgate.net This suggests a complex relationship between salt concentration and storage efficiency that requires optimization for practical applications. researchgate.net Theoretically, one cubic foot of gas hydrate can store up to 181 standard cubic feet of natural gas. nih.govusgs.gov

Table 2: Methane Hydrate Formation Conditions with and without TBAC

| System | Temperature (K) | Pressure (MPa) | Key Finding | Reference |

|---|---|---|---|---|

| CH₄ + H₂O | 277.1 | 4.35 | Baseline for pure methane hydrate. | researchgate.net |

| CH₄ + 0.05 mass fraction TBAC | 283.7 | 4.41 | TBAC significantly reduces pressure needed at higher temperatures. | researchgate.net |

| CH₄ + 0.15 mass fraction TBAC | 288.2 | 4.60 | Increased TBAC concentration further improves stability. | researchgate.net |

| CH₄ + 0.22 mass fraction TBAC | 290.7 | 4.90 | Demonstrates strong promotion effect of TBAC. | researchgate.net |

| CH₄ + TBAC + TBPC | 291.8 | 4.88 | Mixed salts show stronger stabilization than pure TBAC. | acs.org |

Hydrogen Storage Capacity

The development of safe and efficient hydrogen storage materials is a key challenge for a hydrogen-based economy. Semiclathrate hydrates formed with tetrabutylammonium salts are being investigated as a potential storage medium. Research has demonstrated that molecular hydrogen can be stored in semiclathrate hydrates of TBAC. acs.orgacs.org

Studies using differential scanning calorimetry have measured the phase equilibrium properties for hydrogen in the presence of TBAC. acs.orgacs.orgcapes.gov.br The dissociation temperatures of (H₂ + TBAC) semiclathrate hydrates are close to ambient temperature at relatively low pressures (around 15.0 MPa), indicating better stability compared to the more commonly studied tetrathylammonium bromide (TBAB) system at equivalent pressures. acs.orgacs.org

The amount of hydrogen that can be stored in these hydrates has been estimated from dissociation enthalpies. For (H₂ + TBAC) semiclathrate hydrates, the storage capacity is estimated to be around 0.12% by mass fraction. acs.orgacs.org While this capacity is modest, the quantity of hydrogen stored is significantly higher than that in the (H₂ + TBAB) system. acs.orgacs.org The ability to store hydrogen at near-ambient temperatures and moderate pressures makes these materials a subject of ongoing research. acs.orgenergy.govresearchgate.net

Energy Storage Applications of this compound (Cool Energy Storage)

Tetrabutylammonium chloride (TBAC) hydrate is recognized as a promising phase change material (PCM) for cool energy storage applications. researchgate.netmdpi.commdpi.com PCMs store and release thermal energy during their phase transition (e.g., from solid to liquid) at a nearly constant temperature. mdpi.com This property is highly valuable for applications such as air conditioning and refrigeration, where maintaining a specific temperature is crucial. ljmu.ac.ukresearchgate.net

TBAC hydrate is a type of ionic semiclathrate hydrate, which is a water-based PCM. researchgate.net These materials are attractive because their phase change temperatures can be adjusted by selecting the appropriate guest compounds, and they generally possess high latent heat of fusion. researchgate.netbohrium.com The ability to store large amounts of cold energy in a relatively small volume at temperatures suitable for air conditioning makes TBAC hydrate a candidate for developing more efficient thermal energy storage systems. ljmu.ac.ukdntb.gov.uaresearchgate.net

Phase Change Material Research

Research into the thermophysical properties of tetrabutylammonium chloride (TBAC) hydrate confirms its potential as a phase change material (PCM) for thermal energy storage. rsc.org Key properties for a PCM include its phase change temperature, latent heat (dissociation heat), and thermal conductivity.

Experimental studies have determined the hydrate equilibrium conditions for TBAC aqueous solutions across various concentrations. researchgate.netacs.org The phase change temperature of TBAC hydrate increases as the concentration of the TBAC aqueous solution rises, up to a concentration of about 35 mass %. researchgate.netacs.org The latent heat of TBAC hydrate has been measured to be approximately 169.2 kJ/kg. researchgate.netacs.org In some studies, values for similar tetrabutylammonium salt hydrates have reached up to 192.0 kJ/kg. bohrium.com

The thermal conductivity of TBAC hydrate is reported to be around 0.40 W·m⁻¹·K⁻¹. mdpi.com While ionic liquids and their hydrates are being explored as novel PCMs, their application can be limited by properties like thermal conductivity. rsc.org The combination of a suitable phase transition temperature, high latent heat, and chemical stability makes TBAC hydrate a material of continued interest in the field of cool energy storage. researchgate.netljmu.ac.ukchemimpex.com

Table 3: Thermophysical Properties of this compound and Related Compounds

| Compound | Property | Value | Unit | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Chloride (TBAC) Hydrate | Latent Heat of Fusion | ~169.2 | kJ/kg | researchgate.netacs.org |

| Tetrabutylammonium Chloride (TBAC) Hydrate | Phase Change Temperature | 275.45 - 288.05 (2.3 - 14.9 °C) | K (°C) | researchgate.netacs.org |

| Tetrabutylammonium Chloride (TBAC) Hydrate | Thermal Conductivity | ~0.40 | W·m⁻¹·K⁻¹ | mdpi.com |

| Tetrabutylammonium Bromide (TBAB) Hydrate | Latent Heat of Fusion | ~193 - 210 | kJ/kg | mdpi.comresearchgate.net |

| Tetrabutylphosphonium Acetate (TBPAce) Hydrate | Latent Heat of Fusion | 192.0 | kJ/kg | bohrium.com |

| Tetrabutylammonium Acrylate (B77674) (TBAAc) Hydrate | Latent Heat of Fusion | 195 | kJ/kg | mdpi.com |

Optimization of Cold Storage Systems

Tetrabutylammonium chloride (TBAC) hydrate is a type of ionic semiclathrate hydrate that has garnered significant attention in the field of thermal energy storage, particularly for the optimization of cold storage systems like air-conditioning. researchgate.net These hydrates are considered promising phase change materials (PCMs) due to their favorable phase transition temperatures, which occur under atmospheric pressure, and their large dissociation heats. researchgate.netanu.edu.au Their properties offer a potential improvement over conventional cold storage media, such as ice or eutectic salts, by providing higher energy storage density and more suitable operating temperatures for cooling applications. anu.edu.au

Research into TBAC hydrates for cold storage focuses on characterizing their fundamental thermophysical properties and understanding their formation behavior. Key parameters for evaluating a PCM's suitability include the phase equilibrium temperature, latent heat of fusion (dissociation enthalpy), and thermal conductivity. acs.orgmdpi.com

Detailed Research Findings

Studies have systematically measured the properties of TBAC hydrates to assess their performance for cold storage. The phase equilibrium temperature, or the temperature at which the hydrate melts or forms, is a critical factor. For air-conditioning systems, ideal temperatures are often above the freezing point of water. researchgate.net Research shows that the phase change temperature of TBAC hydrate can be adjusted by altering the concentration of the TBAC aqueous solution. acs.org Experimental studies have determined that the equilibrium temperature of TBAC hydrate increases as the concentration rises, reaching a maximum temperature of 288.2 K (15.05 °C) at a mass fraction of 35%. researchgate.netacs.org This adjustable phase change temperature makes TBAC hydrate a versatile medium for various cooling requirements. liu.se

The latent heat of fusion, which represents the amount of energy the material can store or release during its phase transition, is another crucial property. A high latent heat is desirable as it allows for a greater amount of thermal energy to be stored in a smaller volume of material. For TBAC hydrate, the latent heat of fusion has been reported to be approximately 169.2 kJ/kg. acs.org Furthermore, investigations into the thermal conductivity of TBAC hydrate have found it to be around 0.40 W m⁻¹ K⁻¹, a property that influences the rate of heat transfer during the charging and discharging of the cold storage system. mdpi.com

The table below summarizes key thermophysical properties of this compound from various research findings.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Highest Equilibrium Temperature | 288.2 K (15.05 °C) | wTBAC = 0.35, Atmospheric Pressure | researchgate.net |

| Latent Heat of Fusion | ~169.2 kJ/kg | - | acs.org |

| Thermal Conductivity | ~0.40 W m⁻¹ K⁻¹ | - | mdpi.com |

| Concentration Dependence | Phase change temperature increases with TBAC concentration up to 35 mass %. | acs.org |

The following table presents data on the phase equilibrium temperatures of TBAC hydrate at different concentrations.

| TBAC Mass Fraction (%) | Equilibrium Temperature (K) | Source |

|---|---|---|

| 5 | 275.45 | acs.org |

| 10 | 279.15 | acs.org |

| 20 | 284.15 | acs.org |

| 30 | 287.15 | acs.org |

| 35 | 288.05 | acs.org |

| 40 | 287.75 | acs.org |

These detailed findings underscore the potential of this compound as a highly effective medium for optimizing cold storage systems. Its tunable phase change temperatures, high latent heat, and the possibility of forming double hydrates provide a flexible and efficient alternative to traditional materials, paving the way for more advanced and energy-efficient cooling technologies. anu.edu.auresearchgate.net

Electrochemical Investigations Involving Tetrabutylammonium Chloride Hydrate

Role as Electrolyte Component

Tetrabutylammonium (B224687) chloride hydrate (B1144303) is frequently used as a supporting electrolyte, particularly in non-aqueous electrochemistry. researchgate.netresearchgate.net Supporting electrolytes are crucial in electrochemical cells as they increase the conductivity of the solution and minimize the ohmic drop (iR drop), which is the voltage loss due to the resistance of the electrolyte. researchgate.net The large size of the tetrabutylammonium cation (TBA+) and the chloride anion (Cl-) contributes to their high solubility in many organic solvents. researchgate.net

The primary function of tetrabutylammonium chloride hydrate as an electrolyte component is to provide a medium for ion transport between the electrodes, thereby completing the electrical circuit. chemimpex.com It is chosen for its electrochemical stability, meaning it does not readily oxidize or reduce within the potential window of the electrochemical system being studied. researchgate.net This inertness ensures that the measured currents are due to the desired electrochemical reactions of the analyte and not from the decomposition of the electrolyte itself. researchgate.net

Studies on Electrical Conductivity in Hydrate Systems

Semiclathrate hydrates, including those formed with tetrabutylammonium salts, are recognized as electroconductive materials with potential applications as solid electrolytes. acs.orgacs.org

Research on single-crystalline tetra-n-butylammonium (TBA) halide semiclathrate hydrates has revealed the significant influence of the halide anion on electrical conductivity. acs.orgacs.org Studies comparing TBA-bromide, TBA-chloride, and TBA-fluoride semiclathrate hydrates have shown that the electrical conductivity follows the order: TBA-Br > TBA-Cl ≫ TBA-F. acs.org

Table 1: Electrical Conductivity and Activation Energy of Single-Crystalline TBA-Halide Semiclathrate Hydrates

| Semiclathrate Hydrate | Electrical Conductivity (σ) at 273 K (S/m) | Activation Energy (Eσ) (eV) |

| TBA-Br | ~1 x 10⁻⁴ | ~0.3 |

| TBA-Cl | ~5 x 10⁻⁵ | ~0.4 |

| TBA-F | ~1 x 10⁻⁶ | ~0.5 |

Note: The values presented are approximate and based on graphical data from research articles. Actual values may vary.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials, including semiclathrate hydrates. acs.orgntnu.edu In this method, a small amplitude AC voltage is applied to the sample over a range of frequencies, and the resulting current is measured. ntnu.edu The impedance, which is the frequency-dependent resistance to the alternating current, is then calculated. ntnu.edu

For studying TBA-halide semiclathrate hydrates, EIS measurements are typically performed on single crystals to avoid the influence of grain boundaries and metastable phases. acs.org The resulting data is often plotted in a Nyquist plot (imaginary part of impedance vs. real part), which can reveal information about different electrochemical processes occurring within the system, each with its own characteristic time constant. ntnu.edu From these plots, the bulk conductivity of the material can be determined. acs.org The temperature dependence of the conductivity, often following an Arrhenius relationship, allows for the calculation of the activation energy for the conduction process. acs.org

Applications in Electrochemical Processes

In nonaqueous solvents, tetrabutylammonium salts with large, weakly coordinating anions can lead to significantly lower ion association compared to traditional electrolyte anions. nih.gov This results in a higher concentration of free ions and, consequently, higher conductivity. nih.gov

Tetrabutylammonium chloride (TBACh) has been shown to influence electrodeposition processes, particularly in preventing the formation of dendrites. researchgate.net Dendrites are tree-like crystal growths that can cause short circuits and other issues in electrochemical cells. The addition of TBACh to an electrolyte solution for the electrodeposition of metals like indium and zinc has been found to inhibit dendrite formation. researchgate.net

The mechanism of this inhibition is related to the adsorption of the tetrabutylammonium cations onto the electrode surface. researchgate.net These large organic cations can block active sites for metal deposition, leading to a more uniform and level deposit. researchgate.net The effectiveness of dendrite inhibition is related to the structure of the ammonium (B1175870) compound, with those containing long-chain aliphatic groups, such as tetrabutylammonium, being particularly effective. researchgate.net

Integration in Deep Eutectic Solvents for Electrochemical Applications

Tetrabutylammonium chloride (TBACl), a quaternary ammonium salt, serves as an effective hydrogen bond acceptor (HBA) in the formation of Type III deep eutectic solvents (DESs). nih.govacs.org These solvents, particularly hydrophobic deep eutectic solvents (HDESs), are gaining traction as promising media for electrochemical applications due to their low cost, biodegradability, and tunable physicochemical properties. unityfvg.itresearchgate.net The combination of TBACl with hydrogen bond donors (HBDs), such as long-chain fatty acids, results in solvents with characteristics suitable for electrochemistry, including reasonable viscosity, good conductivity, and a stable electrochemical window. academie-sciences.fracademie-sciences.fr

A prototypical example of such a system is the DES formed by combining tetrabutylammonium chloride with decanoic acid (DA). academie-sciences.fracademie-sciences.fr The molar ratio of these two components significantly influences the resulting solvent's properties. researchgate.netacademie-sciences.fracademie-sciences.fr Research has demonstrated that by varying the stoichiometry, the solvent's characteristics can be fine-tuned to meet specific application requirements. academie-sciences.fr For instance, a comparative study of DA–TBACl at molar ratios of 2:1, 1:1, and 1:2 revealed distinct differences in their thermal, dielectric, and electrochemical behaviors. academie-sciences.fracademie-sciences.fr An increase in the proportion of TBACl was found to increase the static dielectric permittivity (εs), an indicator of the solvent's polarity, likely due to the ionic nature of the salt. academie-sciences.fr

The most extensively studied composition for electrochemical applications is the 2:1 molar ratio of decanoic acid to tetrabutylammonium chloride. researchgate.netacademie-sciences.fr This combination yields a hydrophobic DES with low polarity, suitable viscosity, and good conductivity. academie-sciences.fracademie-sciences.fr

| Molar Ratio (DA:TBACl) | Static Dielectric Permittivity (εs) | Notable Characteristics |

|---|---|---|

| 2:1 | 6.5 ± 0.5 | Low polarity, suitable viscosity, and good conductivity for electrochemical applications. academie-sciences.fracademie-sciences.fr |

| 1:1 | 11 ± 1 | Higher polarity compared to the 2:1 ratio due to the increased proportion of ionic TBACl. academie-sciences.fr |

| 1:2 | 11 ± 1 | Similar higher polarity to the 1:1 ratio. academie-sciences.fr |

A critical factor in the electrochemical performance of these DESs is the presence of water. unityfvg.itunimore.it While often considered an impurity, a small water content can be advantageous, as it has been shown to dramatically decrease viscosity and increase electrical conductivity—two parameters of fundamental importance in electrochemistry. unityfvg.itresearchgate.net This effect is attributed to the potential disruption of the hydrogen bonding network between the chloride ion and decanoic acid by hydrated protons. unimore.it However, the amount of water a DES can tolerate before phase separation depends on the molar ratio of its components. academie-sciences.fr

The practical application of these TBACl-based DESs has been successfully demonstrated. For example, the TBACl-decanoic acid (in a 1:2 molar ratio) DES was used for the efficient liquid-liquid extraction of the environmental pollutant Chromium(VI) from an aqueous solution. unityfvg.itresearchgate.net Following extraction, the Cr(VI) was successfully detected amperometrically directly within the DES phase, showcasing the solvent's dual role as an extraction medium and an electrochemical matrix. unityfvg.it

Beyond decanoic acid, TBACl has been combined with other HBDs like levulinic acid to form DESs. acs.orgnih.gov A combined experimental and theoretical study of the tetrabutylammonium chloride-levulinic acid DES characterized it as a moderately viscous and dense fluid whose properties are primarily determined by the strong hydrogen bonds formed between the chloride anion and levulinic acid. nih.gov The versatility of TBACl as an HBA allows for the creation of a wide range of DESs with tailored properties for diverse electrochemical needs. academie-sciences.fr

Tetrabutylammonium Chloride Hydrate in Deep Eutectic Solvent Formulations

Compositional Effects on Solvent Properties

The physicochemical properties of DESs based on tetrabutylammonium (B224687) chloride are highly tunable and depend significantly on the choice of the hydrogen bond donor (HBD) and the molar ratio between the HBA and HBD. nist.gov These properties, including density, viscosity, and conductivity, are critical for the solvent's applicability in various processes. researchgate.netnist.gov

Research has systematically investigated these effects by synthesizing TBAC-based DESs with various HBDs such as glycerol (B35011), ethylene (B1197577) glycol, and triethylene glycol. nist.gov For each DES system, screening tests are performed to identify the salt-to-HBD molar ratios that yield the lowest freezing point. nist.gov For instance, a DES composed of tetrabutylammonium chloride and levulinic acid (in a 2:1 molar ratio) was found to be a moderately dense and viscous fluid. nih.govacs.org At 293.15 K (20°C), this particular DES is about 3.3% denser than water. nih.govacs.org

Generally, the density and viscosity of these DESs decrease as the temperature increases. nist.govdntb.gov.ua The nature of the HBD has a profound impact; for example, DESs made with glycerol, which has an extra hydroxyl group, tend to exhibit higher density and viscosity compared to those made with diols like ethylene glycol. dntb.gov.ua The addition of water to a DES system also significantly alters its properties, often leading to a decrease in viscosity which can be advantageous for mass transfer operations. researchgate.net

The table below summarizes the physical properties of selected tetrabutylammonium chloride-based DESs, illustrating the influence of the HBD and molar ratio.

Note: The values are approximate and compiled from various sources for illustrative purposes. nist.govnih.govacs.org

Intermolecular Interactions and Dynamic Heterogeneity in Hydrated Deep Eutectic Solvents

The unique properties of TBAC-based DESs are rooted in the complex network of intermolecular interactions, primarily hydrogen bonds, formed between the components. nih.govacs.org Molecular dynamics simulations and spectroscopic studies have provided deep insights into the structure of these solvents at the atomic level. acs.orgresearchgate.net

The most dominant interaction within these DESs is the hydrogen bond between the chloride anion (from TBAC) and the hydroxyl groups of the HBD (e.g., glycerol or ethylene glycol). researchgate.net This anion-HBD interaction is the cornerstone of the DES structure. researchgate.net In addition to this primary interaction, weaker hydrogen bonds can exist between HBD molecules themselves. mostwiedzy.pl The combination of these interactions, along with van der Waals forces, leads to the formation of stable structures and the significant depression of the melting point. mostwiedzy.pl

The introduction of water into the DES, creating a hydrated system, further complicates these interactions. researchgate.netmostwiedzy.pl Water, being a highly polar protic solvent, strongly interacts with the DES components, particularly the chloride anion and the HBD. researchgate.net Small amounts of water can integrate into the existing hydrogen bond network, potentially forming stable complexes. mostwiedzy.pl However, as the water content increases significantly (e.g., above 50% v/v), it can start to disrupt the crucial HBA-HBD hydrogen bonds, effectively breaking down the DES structure. mostwiedzy.pl

Low-frequency Raman spectroscopy on TBAC hydrates reveals that hydration increases the interionic distance between the tetrabutylammonium cation and the chloride anion, which lowers the binding energy. nih.gov This is because the cations become isolated by the hydrogen-bonding network of water molecules. nih.gov This structural arrangement and the competition between water-anion, water-HBD, and HBD-anion interactions lead to dynamic heterogeneity within the solvent, where different local environments with distinct interaction strengths and dynamics coexist. researchgate.net The lifetime of the hydrogen bonds is also a key factor; for instance, the mean hydrogen bond lifetime between the chloride anion and HBDs like ethylene glycol is relatively short, indicating rapid reformation after breaking, which influences the fluid's transport properties like diffusivity. acs.orgresearchgate.net

Applications in Extraction and Separation Processes

The tunable properties and green credentials of tetrabutylammonium chloride-based DESs make them promising solvents for a variety of extraction and separation applications. mdpi.comresearchgate.net Their ability to dissolve a wide range of organic and inorganic substances is a key advantage over traditional volatile organic solvents. researchgate.net

One significant area of application is the extraction of bioactive compounds from natural sources. mdpi.commdpi.com For example, TBAC has been evaluated as the HBA in DES formulations for the extraction and separation of valuable compounds like terpenoids. mdpi.com The strong intermolecular interactions between the DES and the target compound can lead to high extraction efficiency. nih.gov

Beyond natural products, these DESs have been developed for industrial gas and hydrocarbon separations. A DES formulated from TBAC and n-decanoic acid was specifically designed for the absorptive separation of ethylene and ethane (B1197151), a critical process in the petrochemical industry. researchgate.net Similarly, a DES made from TBAC and levulinic acid has been considered for applications such as fuel dearomatization and the separation of azeotropic mixtures. nih.govacs.org

The table below highlights some of the documented applications of DESs where tetrabutylammonium chloride is a component.